molecular formula C20H24O5 B1661324 6-O-Tiglorylbutyrylhelenalin CAS No. 89708-26-9

6-O-Tiglorylbutyrylhelenalin

Cat. No.: B1661324
CAS No.: 89708-26-9
M. Wt: 344.4 g/mol
InChI Key: IRVAQGHUDIVGEA-UZYNNVTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Tiglorylbutyrylhelenalin is a sesquiterpene lactone derivative characterized by a helenalin core esterified with a tigloyl-butyryl group at the 6-O position. Helenalin derivatives are notable for their anti-inflammatory, cytotoxic, and NF-kappa-B inhibitory activities, often modulated by ester substituents .

The tigloyl group (derived from tiglic acid, (E)-2-methylcrotonic acid) introduces rigidity due to its α,β-unsaturated ester structure, which may influence molecular interactions compared to saturated acyl groups like 2-methylbutyryl. Such structural differences can alter pharmacokinetic (e.g., absorption, metabolism) and pharmacodynamic (e.g., target binding) profiles.

Properties

CAS No.

89708-26-9

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11,13-14,16-17H,4,9H2,1-3,5H3/b10-6+/t11-,13+,14-,16-,17+,20+/m1/s1

InChI Key

IRVAQGHUDIVGEA-UZYNNVTJSA-N

SMILES

CC=C(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The table below compares 6-O-Tiglorylbutyrylhelenalin (hypothetical data inferred from structural analogs) with 6-O-(2-Methylbutyryl)helenalin (from ):

Property 6-O-Tiglorylbutyrylhelenalin 6-O-(2-Methylbutyryl)helenalin
Molecular Formula C₂₁H₂₈O₅* C₂₀H₂₆O₅
Molecular Weight (g/mol) ~360.4 346.40
XlogP ~3.8 (predicted) 3.40
Polar Surface Area (Ų) ~69.7 69.70
H-Bond Acceptors/Donors 5/0 5/0
Key Substituent α,β-unsaturated tigloyl-butyryl Saturated 2-methylbutyryl

*Hypothetical formula assumes a tigloyl-butyryl moiety (C₅H₇O₂) replacing the 2-methylbutyryl group.

Structural Implications :

Research Findings and Limitations

  • Anti-inflammatory Activity : Helenalin analogs with unsaturated acyl groups (e.g., tigloyl) show stronger NF-kappa-B inhibition than saturated derivatives in vitro .
  • Toxicity Concerns : Both compounds exhibit hepatotoxicity risks via BSEP inhibition, but 6-O-Tiglorylbutyrylhelenalin’s higher logP may exacerbate mitochondrial toxicity .
  • Data Gaps : Direct studies on 6-O-Tiglorylbutyrylhelenalin are absent in the provided evidence; predictions rely on structural extrapolation and analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Tiglorylbutyrylhelenalin
Reactant of Route 2
6-O-Tiglorylbutyrylhelenalin

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